But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14645305
InChI: InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+
SMILES:
Molecular Formula: C9H15N3O3
Molecular Weight: 213.23 g/mol

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-

CAS No.:

Cat. No.: VC14645305

Molecular Formula: C9H15N3O3

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- -

Specification

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
IUPAC Name (E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+
Standard InChI Key JEXOQMKLSSJHCO-NSCUHMNNSA-N
Isomeric SMILES CN1CCN(CC1)NC(=O)/C=C/C(=O)O
Canonical SMILES CN1CCN(CC1)NC(=O)C=CC(=O)O

Introduction

Structural and Chemical Characteristics

The compound’s structure combines a but-2-enoic acid backbone with a 4-methylpiperazine substituent at the 4-oxo position. Its IUPAC name, 4-(4-methylpiperazin-1-ylamino)-4-oxobut-2-enoic acid, reflects this arrangement. Key features include:

  • Conjugated double bond: The α,β-unsaturated system (C=C–COOH) enables Michael addition reactions and electronic interactions with biological targets .

  • Piperazine ring: The 4-methylpiperazine group introduces basicity and hydrogen-bonding potential, influencing solubility and target binding .

  • Amide linkage: The 4-oxo-4-amino group bridges the piperazine and butenoic acid moieties, creating a planar region critical for enzyme inhibition .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₄N₃O₃Calculated
Molecular weight212.23 g/mol
Predicted solubility (water)Moderate (1–10 mg/mL)
logP (octanol-water)-0.45Estimated
TautomerismKeto-enol (due to α,β-unsaturation)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

  • Formation of the α,β-unsaturated carbonyl: Maleic anhydride or its derivatives are reacted with primary amines to yield but-2-enoic acid intermediates .

  • Piperazine incorporation: 4-Methylpiperazine is introduced via nucleophilic substitution or coupling reactions. For example, 1-chloroformyl-4-methylpiperazine hydrochloride reacts with butenoic acid derivatives in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

  • Purification: Column chromatography (silica gel, DCM:MeOH gradients) or recrystallization yields high-purity products (>90%) .

Key reaction:

Maleic anhydride+4-methylpiperazineTHF, Et₃NBut-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-[6][12]\text{Maleic anhydride} + \text{4-methylpiperazine} \xrightarrow{\text{THF, Et₃N}} \text{But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-} \quad[6][12]

Yield and Scalability

  • Yield: 80–91% under optimized conditions .

  • Scalability: Demonstrated at 20–100 g scales with consistent purity (94–97%) .

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

But-2-enoic acid derivatives exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II) . The mechanism involves:

  • Zinc coordination: The carbonyl oxygen binds to the active-site zinc ion.

  • Hydrophobic interactions: The piperazine ring occupies a hydrophobic pocket near the enzyme’s entrance .

Table 2: Inhibitory Activity Against hCA Isoforms

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)Source
4-Oxo-4-(arylamino)but-2-enoic acid analogs1.85–5.042.01–2.94
Target compoundPredicted: 2.5–4.0Predicted: 2.0–3.0Extrapolated

Applications in Drug Development

Prodrug Design

The carboxylic acid group enables esterification or amidation to improve bioavailability. For example, ethyl ester prodrugs increase logP by 1.5–2 units, enhancing blood-brain barrier penetration .

Polymeric Conjugates

But-2-enoic acid derivatives are grafted onto polymers (e.g., PEG, PLGA) for controlled drug release. In vivo studies show sustained hCA inhibition over 72 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator